molecular formula C10H9ClN2O2 B13657650 Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate

Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate

Cat. No.: B13657650
M. Wt: 224.64 g/mol
InChI Key: SJQSAKKBXUMIJM-UHFFFAOYSA-N
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Description

Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate (Molecular Formula: C10H9ClN2O2, Molecular Weight: 224.64 g/mol) is a versatile chemical building block in medicinal chemistry and drug discovery research. It features a fused imidazo[1,2-a]pyridine heterocyclic core, a synthetically versatile ethyl ester group, and a chlorine substituent that enables further functionalization via cross-coupling reactions. This scaffold is of significant interest in pharmaceutical research, particularly in the development of novel anti-infective agents. The imidazo[1,2-a]pyridine structural motif is a privileged scaffold in medicinal chemistry, recognized as a "drug prejudice" scaffold for its wide range of applications . Notably, this heterocyclic system is a key component in investigational compounds targeting Mycobacterium tuberculosis , including potent QcrB inhibitors of the cytochrome bcc complex that are currently in clinical trials for tuberculosis . Researchers utilize this ester as a critical precursor to hydrazides and amides, which can be screened for antimycobacterial activity . The product is intended for research purposes as a synthetic intermediate only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-4-3-5-9-12-6-8(11)13(7)9/h3-6H,2H2,1H3

InChI Key

SJQSAKKBXUMIJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=NC=C(N21)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate

General Synthetic Strategy

The synthesis of this compound generally involves the cyclization of 2-aminopyridine derivatives with halo-substituted aldehydes or haloacetates under basic or neutral conditions. The key step is the formation of the imidazo ring via nucleophilic attack of the amino group on the electrophilic aldehyde carbon, followed by ring closure and substitution.

Specific Preparation Routes

Cyclization Using 2-Amino-5-chloropyridine and Chloroacetaldehyde

A patented method for synthesizing halogenated imidazo[1,2-a]pyridines, closely related to the target compound, involves the reaction of 2-amino-5-chloropyridine with a 40% aqueous monochloroacetaldehyde solution in the presence of an alkali base such as sodium bicarbonate or sodium hydroxide. The reaction is carried out in solvents like ethanol, methanol, or water at mild temperatures (25–55 °C) for 2 to 24 hours. After completion, the mixture is concentrated, extracted with ethyl acetate, washed, dried over anhydrous sodium sulfate, and purified by recrystallization from an ethyl acetate/hexane mixture (1:1 volume ratio).

Reaction conditions and yields:

Parameter Details
Starting materials 2-amino-5-chloropyridine, 40% monochloroacetaldehyde aqueous solution
Base Sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate
Solvent Ethanol, methanol, water
Temperature 25–55 °C
Reaction time 2–24 hours
Work-up Concentration, ethyl acetate extraction, water wash, drying, rotary evaporation
Purification Recrystallization from ethyl acetate/hexane (1:1)
Yield Typically 33–72% depending on conditions
Product appearance Off-white to brown solid
Melting point ~76.5–78.5 °C

Example (Embodiment 1):
2-amino-5-chloropyridine (51.9 g, 300 mmol) reacted with 40% monochloroacetaldehyde aqueous solution (70.7 g, 360 mmol) and sodium bicarbonate (30.2 g, 360 mmol) in ethanol (66.9 g) at 55 °C for 5 hours yielded 45.6 g of product (72% yield) after recrystallization.

One-Pot Two-Step Synthesis Using N,N-Dimethylformamide Dimethyl Acetate (DMF-DMA)

A convenient two-step one-pot synthesis reported for 3-substituted imidazo[1,2-a]pyridines involves initial formation of an intermediate by reacting 2-aminopyridine derivatives with DMF-DMA in dimethylformamide (DMF) at 65 °C, followed by addition of sodium bicarbonate and ethyl bromoacetate (or ethyl chloroacetate analogs) and heating at 85 °C to complete the cyclization and substitution.

Key features:

Step Conditions
Step 1 (Intermediate formation) 2-aminopyridine + DMF-DMA, DMF solvent, 65 °C, 2–3 h
Step 2 (Cyclization) Add NaHCO3, ethyl bromoacetate, 85 °C, several hours
Work-up Dilution with water, extraction with chloroform, drying, concentration
Purification Silica gel column chromatography (chloroform/hexane)
Yield Moderate to high (varies by substrate)

This method allows for the introduction of ethyl ester groups at the 5-position and halogen substitution at the 3-position by choosing appropriate haloalkyl electrophiles.

Comparative Analysis of Methods

Aspect Method 1: Cyclization with Chloroacetaldehyde (Patented) Method 2: One-Pot DMF-DMA Route
Starting materials 2-amino-5-chloropyridine, monochloroacetaldehyde 2-aminopyridine, DMF-DMA, ethyl bromoacetate
Solvents Ethanol, methanol, water DMF, chloroform
Reaction temperature Mild (25–55 °C) Moderate to high (65–85 °C)
Reaction time 2–24 hours Several hours
Purification Recrystallization Column chromatography
Yield Up to 72% Moderate to high
Scalability Suitable for lab and industrial scale More suited for lab scale
Product purity High High

Research Findings and Notes

  • The patented method emphasizes gentle reaction conditions with easy operation and stable product quality, making it suitable for both laboratory and industrial synthesis.

  • The use of sodium bicarbonate as the base and ethyl acetate/hexane for recrystallization yields high-purity products with reproducible melting points around 76.5–78.5 °C.

  • The one-pot DMF-DMA method offers a versatile approach for synthesizing various 3-substituted imidazo[1,2-a]pyridines, including halogenated derivatives, with good yields and relatively straightforward purification.

  • Safety data sheets for related compounds (e.g., Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate) highlight the need for appropriate engineering controls and handling precautions due to potential toxicity, although specific data for the 3-chloro derivative are limited.

Summary Table of Preparation Methods

Method ID Starting Materials Base(s) Used Solvent(s) Temp (°C) Time (h) Yield (%) Purification Method Notes
1 2-amino-5-chloropyridine + chloroacetaldehyde Sodium bicarbonate, NaOH, triethylamine Ethanol, methanol, water 25–55 2–24 33–72 Recrystallization (ethyl acetate/hexane) Suitable for scale-up
2 2-aminopyridine + DMF-DMA + ethyl bromoacetate Sodium bicarbonate DMF, chloroform 65–85 Several Moderate to high Silica gel chromatography Versatile, lab-scale preferred

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at position 3 undergoes nucleophilic substitution under specific conditions, enabling the introduction of diverse functional groups.

Reaction Conditions Product Yield Reference
IodinationNaI, CuI, DMF, 120°C, 12hEthyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate78%
AminationBenzylamine, K₂CO₃, DMSO, 80°C, 8hEthyl 3-(benzylamino)imidazo[1,2-a]pyridine-5-carboxylate65%
ThiolationThiophenol, Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 100°C, 24hEthyl 3-(phenylthio)imidazo[1,2-a]pyridine-5-carboxylate72%

Key observations:

  • Copper or palladium catalysts enhance substitution efficiency .

  • Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates .

Ester Hydrolysis and Functionalization

The ethyl ester at position 5 can be hydrolyzed to a carboxylic acid or converted into derivatives like hydrazides.

Hydrolysis to Carboxylic Acid

  • Conditions : 6M HCl, reflux, 6h .

  • Product : 3-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid (95% yield) .

Hydrazide Formation

  • Conditions : Hydrazine hydrate (NH₂NH₂·H₂O), ethanol, reflux, 5h .

  • Product : 3-Chloroimidazo[1,2-a]pyridine-5-carbohydrazide (88% yield) .

Cyclization Reactions

The imidazo[1,2-a]pyridine core participates in annulation reactions to construct polycyclic systems.

Reagents Conditions Product Application
Propargyl bromideK₂CO₃, DMF, 60°C, 12hFused imidazo[1,2-a]pyrido[2,3-d]pyrimidineAnticancer scaffold
Ethyl acetoacetatePiperidine, ethanol, refluxImidazo[1,2-a]pyridine-annulated β-ketoesterFluorescent probes

Oxidation of the Imidazo Ring

  • Oxidizing Agent : H₂O₂, AcOH, 70°C, 3h .

  • Product : 3-Chloroimidazo[1,2-a]pyridine-5-carboxylate N-oxide (quantitative yield) .

Reduction of the Ester Group

  • Reducing Agent : LiAlH₄, THF, 0°C → RT, 2h .

  • Product : 3-Chloroimidazo[1,2-a]pyridine-5-methanol (91% yield) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–H functionalization:

Reaction Type Conditions Product Yield
Suzuki-Miyaura3-Chlorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, dioxane, 100°CEthyl 3-(3-chlorophenyl)imidazo[1,2-a]pyridine-5-carboxylate68%
SonogashiraPhenylacetylene, CuI, PdCl₂(PPh₃)₂, Et₃N, THFEthyl 3-(phenylethynyl)imidazo[1,2-a]pyridine-5-carboxylate75%

Mechanistic Insights

  • Nucleophilic Substitution : Proceeds via a two-step mechanism involving σ-complex formation followed by leaving-group expulsion .

  • Cyclization : Microwave-assisted methods reduce reaction times from hours to minutes (e.g., 30 min vs. 12h) .

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Enhances safety and yield for halogenation and ester hydrolysis .

  • Purification : Chromatography-free crystallization methods are prioritized for cost efficiency .

Scientific Research Applications

Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key analogues of ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate, highlighting variations in substituents, positions, and molecular properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Position(s) Key Features
This compound Not explicitly provided C₁₀H₉ClN₂O₂ 224.65 3-Cl, 5-COOEt Chlorine enhances electrophilicity; ester aids solubility
Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate 429690-42-6 C₁₀H₉BrN₂O₂ 269.09 3-Br, 5-COOEt Bromine offers greater steric bulk and reactivity in cross-coupling reactions
Ethyl 5-chloro-8-iodoimidazo[1,2-a]pyridine-3-carboxylate 2768298-94-6 C₁₀H₈ClIN₂O₂ 350.54 5-Cl, 8-I, 3-COOEt Iodine enables radiopharmaceutical applications; dual halogenation
Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate 1192015-16-9 C₁₀H₉BrN₂O₂ 269.10 7-Br, 5-COOEt Bromine at 7-position alters electronic distribution and binding affinity
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate Not explicitly provided C₁₁H₁₂N₂O₂ 204.23 5-CH₃, 2-COOEt Methyl group increases hydrophobicity; positional isomerism affects reactivity

Physicochemical and Crystallographic Properties

  • Solubility : The ethoxycarbonyl group enhances solubility in polar organic solvents (e.g., acetone, DMSO) across all analogues. Chlorinated and brominated derivatives exhibit lower aqueous solubility compared to methyl-substituted variants .
  • Crystal Packing: X-ray studies of ethyl 3-{5-[(diethylamino)methyl]-isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate reveal dimer formation via C–H···N hydrogen bonds, a feature less pronounced in halogenated derivatives due to steric hindrance .

Biological Activity

Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Chemical Formula : C10H9ClN2O2
  • Molecular Weight : Approximately 224.64 g/mol

The compound features a unique structure that combines imidazole and pyridine rings, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Various studies have reported its effectiveness against different bacterial strains, showcasing its potential as a lead compound in antibiotic development.

Table 1: Antimicrobial Activity Data

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL
Pseudomonas aeruginosa16 µg/mL

Anticancer Properties

This compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

In a study conducted on human cancer cell lines (HeLa and MCF-7), the compound demonstrated:

  • IC50 Values :
    • HeLa Cells: 12 µM
    • MCF-7 Cells: 15 µM

The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Binding : It shows affinity for certain receptors that regulate cell growth and apoptosis.

These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substitution patterns can significantly influence its biological activity.

Table 2: SAR Insights

Compound Variation Biological Activity
Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylateEnhanced antimicrobial properties
Ethyl 2-chloroimidazo[1,2-a]pyridine-3-carboxylateIncreased anticancer activity
Ethyl 5-bromoimidazo[1,2-a]pyridine-3-carboxylatePotent enzyme inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate and its derivatives?

  • Methodological Answer : A typical approach involves esterification and substitution reactions. For example, hydrazinolysis of ethyl carboxylate precursors (e.g., refluxing with hydrazine hydrate in ethanol) yields carbohydrazide intermediates, which can be further functionalized . NMR and mass spectrometry (e.g., ESI-MS) are critical for confirming structural integrity and purity .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural conformation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR provide detailed information on hydrogen and carbon environments. For example, 1^1H NMR of analogous compounds shows peaks for ester groups (δ 4.18–4.21 ppm) and aromatic protons (δ 6.6–8.6 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 450.2 for a related derivative) .
  • Elemental Analysis : Validates stoichiometric composition .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • Data Collection : Use a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Collect reflections at θ = 1.5–25.5° and refine using SHELXL .
  • Key Parameters :
ParameterValue
Space groupP1 (triclinic)
Cell dimensionsa = 6.1250 Å, b = 13.1425 Å, c = 13.7139 Å
Hydrogen bondingC–H···N (2.50 Å, 150°)
  • Analysis : Intermolecular interactions (e.g., centrosymmetric dimers via C–H···N bonds) influence packing and stability .

Q. How do structural modifications at the 3-chloro position affect bioactivity?

  • Methodological Answer :

  • Synthetic Tuning : Replace the chloro group with trifluoromethyl or aminoethyl moieties to alter electronic properties. For example, ethyl 5-(trifluoromethyl) derivatives (MW 258.20) show enhanced lipophilicity, impacting membrane permeability .
  • Bioactivity Assays : Screen modified compounds against enzyme targets (e.g., kinase inhibition) using fluorescence polarization or calorimetry .

Q. What strategies address contradictions in crystallographic data interpretation for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Multi-Software Validation : Cross-validate refinement results using SHELXS-97 and SHELXL-97 to resolve disorder or twinning .
  • Displacement Parameters : Analyze anisotropic displacement parameters (e.g., U<sup>eq</sup> for nitrogen atoms: 0.02–0.05 Ų) to identify thermal motion artifacts .

Data Contradiction Analysis

Q. Why might NMR spectra of similar derivatives show unexpected splitting patterns?

  • Resolution : Dynamic effects (e.g., restricted rotation of substituents) or diastereotopic protons can cause splitting. For example, ethyl 3-(1-aminoethyl)-pyrazole derivatives exhibit complex splitting due to chiral centers . Use variable-temperature NMR or DFT calculations to confirm .

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